4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-2-one
描述
属性
IUPAC Name |
4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)14-7-5-6-13(10-14)11-20-9-8-19-15(21)12-20/h5-7,10H,8-9,11-12H2,1-4H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKJMBHAZHMERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCNC(=O)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-2-one is a member of the piperazine family and features a boron-containing moiety that may enhance its biological activity. This article explores the biological properties of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula: CHBNO
- Molecular Weight: 232.08 g/mol
- CAS Number: 128376-64-7
The structure includes a piperazine ring connected to a benzyl group that is further substituted with a boron-containing dioxaborolane moiety. This structural feature is significant as boron compounds are known for their diverse biological activities.
Antitumor Activity
Research indicates that compounds containing piperazine and boron moieties exhibit promising antitumor properties. For instance, studies have shown that similar compounds can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
-
Mechanism of Action:
- The presence of the dioxaborolane group may facilitate interactions with biological targets such as kinases or receptors involved in cancer pathways.
- It has been suggested that such compounds can disrupt signaling pathways critical for tumor growth and survival.
-
Case Studies:
- A study on related piperazine derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .
- Another investigation highlighted the compound's ability to induce apoptosis in human leukemia cells through activation of caspase pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its therapeutic potential:
-
Absorption and Distribution:
- Preliminary studies suggest favorable solubility profiles due to the presence of polar functional groups.
- The incorporation of dioxaborolane may enhance bioavailability through improved interaction with biological membranes.
- Metabolic Stability:
-
Toxicity Profile:
- Boron-containing compounds can exhibit unique toxicological profiles; thus, safety assessments are essential before clinical applications.
相似化合物的比较
Comparison with Structural Analogs
Piperazine vs. Piperazinone Derivatives
- 1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine (): This analog replaces the ketone in piperazin-2-one with a methyl group. Molecular weight: 301.23 g/mol (vs. 316.22 g/mol for the target compound).
tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate ():
A sulfonyl-linked carbamate derivative with a para-substituted boronic ester. The sulfonyl group increases electron-withdrawing effects, which may enhance reactivity in cross-coupling reactions compared to the benzyl-linked target compound .
Heterocycle Variations
- 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine ():
Replaces piperazin-2-one with morpholine (an oxygen-containing heterocycle). Morpholine’s electron-rich oxygen atom may alter electronic effects in cross-coupling or solubility (melting point: 86–89°C) . - 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperidine (): A saturated piperidine ring instead of piperazin-2-one.
Substituent Position and Functional Group Modifications
- (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (): Features a ketone linking the piperazine and boronic ester at the meta position. This spatial arrangement may influence steric hindrance during coupling reactions or target engagement in bioactive molecules .
- 7-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]oxy}-2H-chromen-2-one ():
A coumarin-linked derivative with enhanced fluorescence properties, highlighting the versatility of boronic esters in functional materials (molecular weight: 378.23 g/mol) .
Physical and Chemical Properties
准备方法
Step-by-step Procedure:
- The reaction typically proceeds with high efficiency, yielding approximately 71% of the target compound.
- The reaction conditions involve inert atmosphere (argon or nitrogen), elevated temperature (around 100°C), and base (sodium carbonate) to facilitate transmetalation.
Reaction Scheme:
Ar-Br + Boronic Ester → [Pd catalyst, base, heat] → Ar-CH₂-Piperazin-2-one derivative
Boronate Ester Formation and Functionalization
Preparation of the boronate ester intermediate is crucial, often achieved through esterification of the corresponding boronic acid with pinacol, which stabilizes the boron center and facilitates subsequent coupling reactions.
Typical Procedure:
| Reagents | Conditions | Yield | References |
|---|---|---|---|
| Boronic acid + Pinacol | Reflux in anhydrous solvents (e.g., toluene or dichloromethane) | >80% | , |
| Purification | Column chromatography | - |
- The esterization process is straightforward, often requiring catalytic amounts of acid or base.
- The resulting boronate esters are stable and amenable to Suzuki coupling.
Functional Group Transformations
Post-coupling modifications include converting the piperazine derivative into the corresponding piperazin-2-one, often through cyclization or oxidation steps, depending on the starting materials.
Representative Method:
- Cyclization of N-alkylated piperazine derivatives using suitable oxidants or dehydrating agents to form the piperazin-2-one core.
- Conditions typically involve mild heating or use of dehydrating agents like phosphoryl chloride or acetic anhydride.
- These transformations have been optimized to yield high purity and yield, often exceeding 70%.
Summary of Key Data and Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf) | Used in 1-3 mol% |
| Base | Sodium carbonate or potassium phosphate | 1.5-3 equivalents |
| Solvent | Dioxane, water, acetonitrile | Mixture preferred for solubility |
| Temperature | 100°C | Elevated for coupling efficiency |
| Reaction Time | 4-6 hours | Monitored via TLC or HPLC |
Analytical Data Supporting Preparation
| Technique | Data | Significance |
|---|---|---|
| LC-MS | Molecular ion at m/z 573.35 | Confirms molecular weight |
| NMR (¹H, 400 MHz) | Characteristic signals for aromatic and aliphatic protons | Confirms structure |
| HPLC | Purity >99.5% | Ensures product purity |
Notes and Considerations
- Inert Atmosphere: Essential during coupling to prevent oxidation of palladium catalyst.
- Purification: Column chromatography with silica gel and appropriate eluents (e.g., methanol/DCM) is standard.
- Yield Optimization: Reaction parameters such as temperature, catalyst loading, and solvent ratios significantly influence yield.
常见问题
Q. How is metabolic stability assessed for lead optimization?
- Methodological Answer :
- Microsomal Incubations : Human liver microsomes (HLM) with NADPH, LC-MS quantification of parent compound depletion (t1/2 > 60 mins desired) .
- CYP450 Inhibition : Fluorescent probes (e.g., CYP3A4) identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
